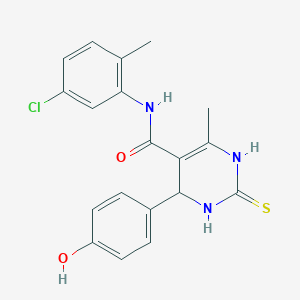![molecular formula C14H14N2O3 B5178781 4-acetyl-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5178781.png)
4-acetyl-N-[(5-methyl-3-isoxazolyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-[(5-methyl-3-isoxazolyl)methyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AMX-100 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of AMX-100 involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is an important neurotransmitter that plays a crucial role in cognitive function, memory, and learning. By inhibiting the breakdown of acetylcholine, AMX-100 can improve these functions.
Biochemical and Physiological Effects
Studies have shown that AMX-100 can improve cognitive function and memory in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using AMX-100 in lab experiments is its potency as an acetylcholinesterase inhibitor. This compound has been shown to be more potent than other commonly used inhibitors such as donepezil and rivastigmine. However, one of the limitations of using AMX-100 is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on AMX-100. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of interest is the potential applications of AMX-100 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies on the pharmacokinetics and toxicity of AMX-100 are needed to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, AMX-100 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action involves the inhibition of acetylcholinesterase. While there are advantages and limitations to using AMX-100 in lab experiments, there are several potential future directions for research on this compound. Overall, AMX-100 has the potential to be a valuable tool for scientific research and may have potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of AMX-100 involves the reaction of 4-acetylbenzamide with 5-methyl-3-isoxazolemethanol in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified through column chromatography to obtain pure AMX-100.
Aplicaciones Científicas De Investigación
AMX-100 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that AMX-100 can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Propiedades
IUPAC Name |
4-acetyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-7-13(16-19-9)8-15-14(18)12-5-3-11(4-6-12)10(2)17/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXLXPKPVYEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)
![ethyl 4-{[4-(6-quinolinylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5178721.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5178729.png)

![ethyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5178737.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5178743.png)
![N-[3-(1H-indol-1-yl)propyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5178746.png)
![1-(5-ethyl-2-furyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5178748.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5178756.png)
![7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
